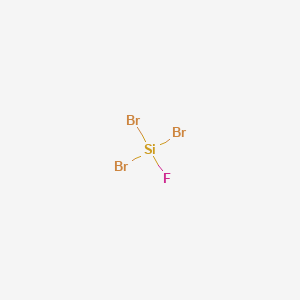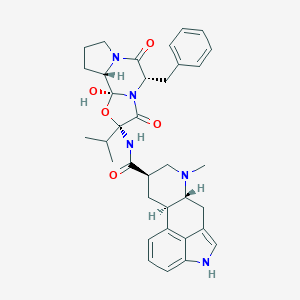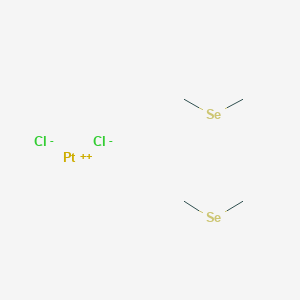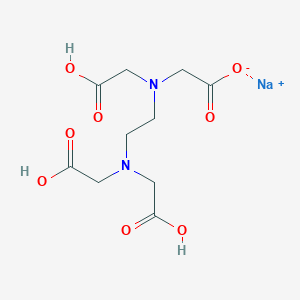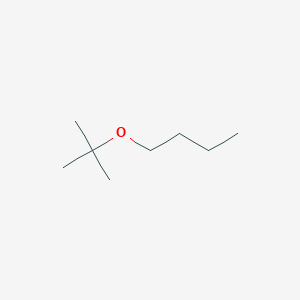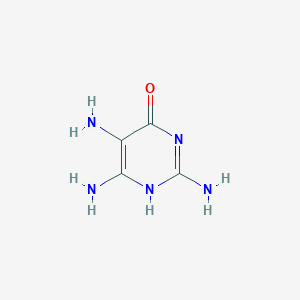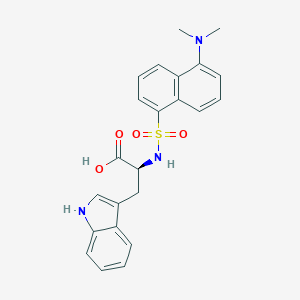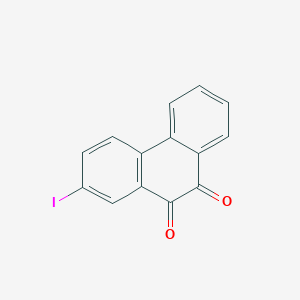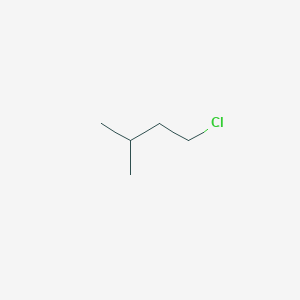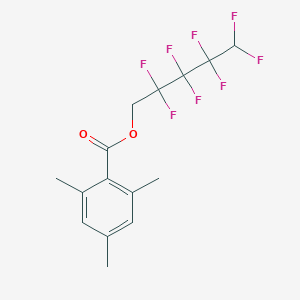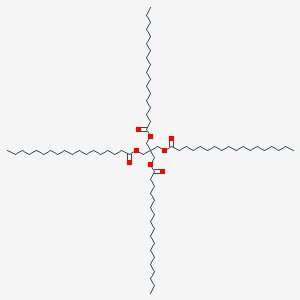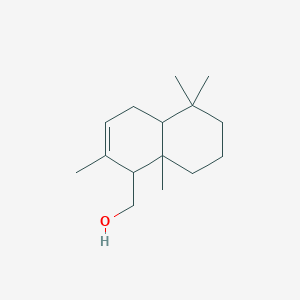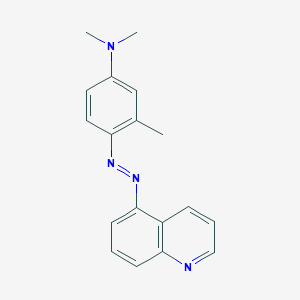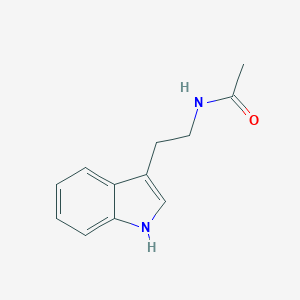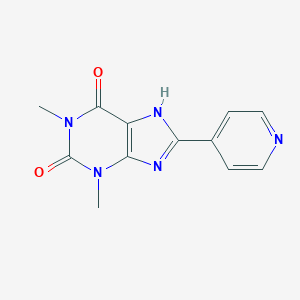
8-(4-Pyridyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Pyridyl)theophylline, also known as 8-4PT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes in the body.
作用机制
8-(4-Pyridyl)theophylline acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, cardiovascular function, and immune function. By blocking the adenosine A1 receptor, 8-(4-Pyridyl)theophylline can modulate these processes and potentially provide therapeutic benefits.
生化和生理效应
The biochemical and physiological effects of 8-(4-Pyridyl)theophylline are complex and varied, depending on the specific system being studied. In general, 8-(4-Pyridyl)theophylline has been shown to modulate neurotransmitter release, improve cognitive function, and reduce inflammation. Additionally, 8-(4-Pyridyl)theophylline has been shown to have cardioprotective effects and to improve blood flow in animal models of ischemic heart disease.
实验室实验的优点和局限性
One of the main advantages of using 8-(4-Pyridyl)theophylline in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 8-(4-Pyridyl)theophylline is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve the desired effects in some experiments.
未来方向
There are many potential future directions for research on 8-(4-Pyridyl)theophylline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline may have potential applications in the treatment of pain, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms underlying the effects of 8-(4-Pyridyl)theophylline and to explore its potential therapeutic applications.
合成方法
The synthesis of 8-(4-Pyridyl)theophylline involves the reaction of 4-chloropyridine with theophylline in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 8-(4-Pyridyl)theophylline as a white crystalline solid, which can be purified using various methods, including recrystallization and chromatography.
科学研究应用
8-(4-Pyridyl)theophylline has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline has been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
属性
CAS 编号 |
1088-64-8 |
|---|---|
产品名称 |
8-(4-Pyridyl)theophylline |
分子式 |
C12H11N5O2 |
分子量 |
257.25 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
JYDGYFVFOFEYJU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
其他 CAS 编号 |
1088-64-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



